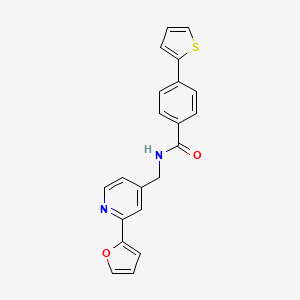
N-((2-(furan-2-yl)pyridin-4-yl)methyl)-4-(thiophen-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-(furan-2-yl)pyridin-4-yl)methyl)-4-(thiophen-2-yl)benzamide is a useful research compound. Its molecular formula is C21H16N2O2S and its molecular weight is 360.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-((2-(furan-2-yl)pyridin-4-yl)methyl)-4-(thiophen-2-yl)benzamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activities, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridine , thiophene , and furan moiety, which are known for their diverse biological activities. The molecular formula of this compound is C21H16N2O2S with a molecular weight of 360.4 g/mol .
Synthesis
The synthesis typically involves multi-step organic reactions, including:
- Formation of the Pyridine Intermediate : Synthesized from commercially available precursors.
- Furan Ring Introduction : Achieved through coupling reactions, often utilizing palladium-catalyzed methods.
- Thiophene Ring Formation : Involves cyclization reactions with sulfur-containing reagents.
- Final Coupling and Functionalization : The final product is obtained through coupling and chlorination reactions .
Antimicrobial Activity
Research indicates that compounds containing furan, thiophene, and pyridine rings exhibit significant antimicrobial properties. For instance, derivatives of benzamide have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds range from 3.12 to 12.5 μg/mL .
Anticancer Properties
This compound has been evaluated for its anticancer potential. Studies suggest that it may inhibit specific kinases involved in cell signaling pathways, which are crucial for cancer cell proliferation. This inhibition can lead to reduced tumor growth in various cancer models .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties, possibly through the modulation of inflammatory cytokines or pathways related to inflammation in cellular models .
The mechanism of action involves the interaction of the compound with specific molecular targets such as enzymes or receptors. It may inhibit kinase activities or modulate signaling pathways essential for cell survival and proliferation .
Case Studies and Research Findings
Several studies have reported on the biological activities of similar compounds:
- Benzamide Derivatives : A study on benzamide derivatives demonstrated their effectiveness as RET kinase inhibitors, showing moderate to high potency in inhibiting cancer cell proliferation .
- Pyridine-Based Compounds : Research on pyridine derivatives indicated significant anti-fibrotic activity in liver injury models by inhibiting collagen prolyl-4-hydroxylase .
- Furan Derivatives : Furan-containing compounds have been explored for their antibacterial properties, with some exhibiting MIC values comparable to standard antibiotics .
Comparative Analysis
Propiedades
IUPAC Name |
N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-4-thiophen-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2S/c24-21(17-7-5-16(6-8-17)20-4-2-12-26-20)23-14-15-9-10-22-18(13-15)19-3-1-11-25-19/h1-13H,14H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASDOWWLAFPZNLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC=CC(=C2)CNC(=O)C3=CC=C(C=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














